![molecular formula C8H8N2O3 B143705 5-nitro-3,4-dihydro-2H-1,4-benzoxazine CAS No. 137469-90-0](/img/structure/B143705.png)
5-nitro-3,4-dihydro-2H-1,4-benzoxazine
Overview
Description
5-nitro-3,4-dihydro-2H-1,4-benzoxazine is a chemical compound with the CAS Number 137469-90-0 and a linear formula of C8H8N2O3 . It has a molecular weight of 180.16 .
Synthesis Analysis
The synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives involves a Lewis acid-catalyzed SN2-type ring opening of activated aziridines with 2-halophenols, followed by Cu(I)-catalyzed intramolecular C-N cyclization . Another method involves the use of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) for achieving a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate, which subsequently undergoes an intermolecular amidation reaction .Molecular Structure Analysis
The IUPAC name for this compound is 5-nitro-3,4-dihydro-2H-1,4-benzoxazine . The InChI code is 1S/C8H8N2O3/c11-10(12)6-2-1-3-7-8(6)9-4-5-13-7/h1-3,9H,4-5H2 .Physical And Chemical Properties Analysis
5-nitro-3,4-dihydro-2H-1,4-benzoxazine is a solid with a melting point of 96 - 98 degrees Celsius .Scientific Research Applications
- Researchers have explored the antiviral properties of compounds containing the 5-nitro-3,4-dihydro-2H-1,4-benzoxazine core. For instance, pyrimidine conjugates with this structure have been tested in vitro against herpes simplex virus type 1 (HSV-1) and influenza A (H1N1) virus . Investigating its antiviral mechanisms and potential clinical applications is an exciting avenue.
- Benzoylthiophenes, which incorporate the 3,4-dihydro-2H-1,4-benzoxazine scaffold, act as allosteric enhancers (AE) at the A1 adenosine receptor. These compounds modulate receptor activity and may have implications in drug design and pharmacology . Understanding their interactions with biological targets is crucial.
- Palladium-catalyzed reactions allow the synthesis of 3,4-dihydro-2-alkylidene- and 3,4-dihydro-3-alkylidene-2H-benzo[b]oxazines. The choice of substituents at nitrogen influences the regioisomer formed. These annulation reactions provide a versatile route to diverse benzoxazine derivatives .
Antiviral Activity
Allosteric Enhancers
Palladium-Catalyzed Annulation
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
Benzoxazines, a class of compounds to which this molecule belongs, have been reported to interact with the a1 adenosine receptor
Mode of Action
Benzoxazines are known to exhibit a variety of pharmacological properties, including anti-inflammatory, analgesic, antifungal, neuroprotective, and antibacterial activities . The specific interactions between 5-nitro-3,4-dihydro-2H-1,4-benzoxazine and its targets that lead to these effects are currently unknown and warrant further investigation.
Biochemical Pathways
Benzoxazines have been reported to inhibit human topoisomerase i , suggesting that they may affect DNA replication and transcription pathways. More research is needed to elucidate the specific pathways impacted by this compound.
Result of Action
Benzoxazines have been reported to exhibit a broad spectrum of activity with minimum growth inhibition concentration (mic) values between 625–100 μg/ml , indicating their potential as antimicrobial agents.
properties
IUPAC Name |
5-nitro-3,4-dihydro-2H-1,4-benzoxazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c11-10(12)6-2-1-3-7-8(6)9-4-5-13-7/h1-3,9H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMLNKRYGKJRJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC(=C2N1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20568096 | |
Record name | 5-Nitro-3,4-dihydro-2H-1,4-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20568096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-nitro-3,4-dihydro-2H-1,4-benzoxazine | |
CAS RN |
137469-90-0 | |
Record name | 5-Nitro-3,4-dihydro-2H-1,4-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20568096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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